5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester
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Overview
Description
5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester is an indolyl carboxylic acid.
Scientific Research Applications
Antiviral Activity
Several studies focus on the synthesis and antiviral activities of compounds structurally similar to the specified chemical. For instance, Ivashchenko et al. (2014) synthesized compounds including substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids, which were evaluated for their antiviral activities against various viruses like bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and A/Aichi/2/69 (H3N2). These compounds showed significant antiviral activities, particularly against influenza A/Aichi/2/69 (H3N2) virus in cell cultures and in vivo models (Ivashchenko et al., 2014).
Antimicrobial Activity
The synthesis and evaluation of antimicrobial activities have been a significant area of research for compounds similar to 5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester. For example, Bektaş et al. (2007) developed novel derivatives with antimicrobial properties. These compounds were screened for their activities against various microorganisms, demonstrating good to moderate antimicrobial activities (Bektaş et al., 2007).
Synthesis and Characterization
Studies like those conducted by Jing (2012) focus on the synthesis and characterization of structurally similar compounds, examining their potential applications in various fields, such as pesticide development (Jing, 2012).
Molecular Docking Studies
Reddy et al. (2022) conducted molecular docking studies on compounds structurally related to the specified chemical, aiming to predict their binding interactions with target proteins like EGFR. This type of research helps in understanding the potential therapeutic applications of these compounds (Reddy et al., 2022).
properties
Product Name |
5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester |
---|---|
Molecular Formula |
C19H23ClN4O5 |
Molecular Weight |
422.9 g/mol |
IUPAC Name |
methyl 5-chloro-3-[[2-(4-ethoxycarbonylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C19H23ClN4O5/c1-3-29-19(27)24-8-6-23(7-9-24)11-15(25)22-16-13-10-12(20)4-5-14(13)21-17(16)18(26)28-2/h4-5,10,21H,3,6-9,11H2,1-2H3,(H,22,25) |
InChI Key |
JAPDWJJDLBPWSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)NC2=C(NC3=C2C=C(C=C3)Cl)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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